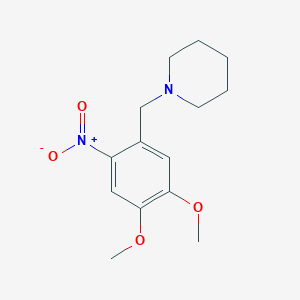
N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide, also known as MADAM-11, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide is still not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound may also interact with various receptors in the central nervous system, including the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle movement and cognitive function. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is responsible for skin pigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide is its simple and efficient synthesis method, which makes it a promising compound for further research. This compound also has a wide range of potential applications in various fields of scientific research, including pharmacology, biochemistry, and materials science. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide. One potential area of research is the development of new painkillers based on the structure of this compound. Another potential area of research is the investigation of this compound as a potential fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 2-methyl-1,3-indandione in the presence of a catalytic amount of piperidine to form the intermediate product. The intermediate product is then treated with acetic anhydride to obtain the final product, this compound. The synthetic route of this compound is relatively simple and efficient, making it a promising compound for further research.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. In biochemistry, this compound has been studied for its interaction with various enzymes, including cholinesterases and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. In addition, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-methyl-1,3-dioxoinden-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)20(13-8-10-14(24-3)11-9-13)19(2)17(22)15-6-4-5-7-16(15)18(19)23/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXLYVHMOKEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C2(C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)

![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![4-amino-N'-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5787605.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
